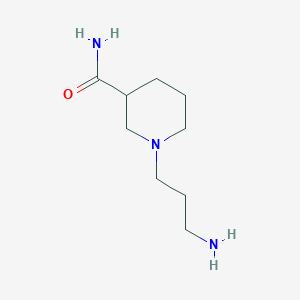

1-(3-Aminopropyl)piperidine-3-carboxamide

Descripción general

Descripción

1-(3-Aminopropyl)piperidine-3-carboxamide is a heterocyclic compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This compound is characterized by a piperidine ring substituted with an aminopropyl group and a carboxamide group.

Métodos De Preparación

The synthesis of 1-(3-Aminopropyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with 3-aminopropylamine in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(3-Aminopropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activity and Therapeutic Potential

1-(3-Aminopropyl)piperidine-3-carboxamide has been studied for its potential as a therapeutic agent in various conditions. Notably, derivatives of this compound have demonstrated significant inhibitory activity against enzymes such as cathepsin K, which is implicated in bone resorption and osteoporosis treatment. Research has shown that certain derivatives exhibit IC50 values around 13.52 µM, indicating promising efficacy as therapeutic agents for osteoporosis management.

Mechanism of Action

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes and receptors involved in various physiological processes. Molecular docking studies and enzyme assays are commonly employed to assess binding affinity and inhibition efficacy.

Case Studies

Several studies have highlighted the compound's potential in treating neurodegenerative diseases and cancer. For instance, research has indicated that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in managing conditions like depression and anxiety . Furthermore, the compound's structural modifications have led to the development of novel agents with enhanced selectivity and potency against cancer cell lines .

Pharmacology

Drug Development

The synthesis of this compound involves various methodologies, including reactions with alkyl halocarbonates in the presence of bases like sodium hydroxide. The ability to modify its structure allows for the creation of a library of derivatives with tailored pharmacological properties. This flexibility is crucial for drug development processes aimed at optimizing efficacy and minimizing side effects.

Clinical Applications

In clinical settings, compounds derived from this compound are being explored for their potential use in treating conditions such as HIV/AIDS. Some derivatives have shown strong antiviral activity against HIV-1, presenting a promising avenue for developing new antiretroviral therapies .

Materials Science

Polymer Applications

Beyond pharmacological applications, this compound has been investigated for its role in materials science. Its incorporation into polymer matrices can enhance swelling and adsorption properties, making it suitable for applications in drug delivery systems and biomedical devices. The compound's chemical stability at high temperatures further supports its use in various industrial applications.

Mecanismo De Acción

The mechanism of action of 1-(3-Aminopropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-Aminopropyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

1-(3-Aminopropyl)pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

1-(3-Aminopropyl)piperidin-4-ol: This compound has an additional hydroxyl group on the piperidine ring.

N-(3-Aminopropyl)piperidine: This compound lacks the carboxamide group and has a simpler structure.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Actividad Biológica

1-(3-Aminopropyl)piperidine-3-carboxamide, also known as EVT-454200, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is and it features a piperidine ring with an amino group and a carboxamide functional group. The compound typically appears as a white solid at room temperature .

Key Structural Features:

- Piperidine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom.

- Amino Group: Contributes to the compound's basicity and potential interactions with biological targets.

- Carboxamide Group: Enhances solubility and stability in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, commonly involving the reaction of 3-aminopiperidine with alkyl halocarbonates in the presence of a base such as sodium hydroxide. The reaction conditions typically range from 10°C to 50°C.

Antipsychotic Effects

Research indicates that this compound exhibits atypical antipsychotic activity. It has shown potential for treating conditions such as schizophrenia by modulating neurotransmitter systems, particularly dopamine and serotonin receptors.

Enzyme Inhibition

A significant area of study involves the compound's inhibitory effects on enzymes like cathepsin K, which is implicated in bone resorption. Derivatives have demonstrated IC50 values around 13.52 µM, indicating their potential as therapeutic agents for osteoporosis .

Table 1: Inhibitory Activity Against Cathepsin K

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| F-12 | 13.52 | Cathepsin K inhibition |

| H-9 | 20.46 | Anti-bone resorption activity |

Antiproliferative Activity

A study identified that derivatives of piperidine-3-carboxamide can induce senescence-like changes in melanoma cells without significant cytotoxicity to normal cells. This suggests a potential application in cancer therapy, particularly for melanoma treatment .

Structure-Activity Relationships (SAR)

The SAR studies have revealed insights into how modifications to the core structure affect biological activity. For instance:

- Introduction of substituents like benzylamine enhances interactions with target enzymes.

- Variations in halogen substituents (e.g., chloro vs. bromo) influence potency against cathepsin K, with specific positions on the aromatic ring being more favorable for activity .

Figure 1: Molecular Docking Analysis

Molecular Docking

This figure illustrates the binding interactions of F-12 within the active site of cathepsin K.

Case Studies

- Melanoma Treatment Study: A focused library of N-arylpiperidine-3-carboxamide derivatives was screened, leading to the identification of compounds that induce senescence in melanoma cells while sparing normal cells .

- Osteoporosis Research: In vitro studies demonstrated that certain derivatives significantly inhibited bone resorption in RAW264.7 cells, showing promise for osteoporosis treatment through cathepsin K inhibition .

Propiedades

IUPAC Name |

1-(3-aminopropyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c10-4-2-6-12-5-1-3-8(7-12)9(11)13/h8H,1-7,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWWRWUDJJAJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588551 | |

| Record name | 1-(3-Aminopropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-60-7 | |

| Record name | 3-Piperidinecarboxamide, 1-(3-aminopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminopropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.